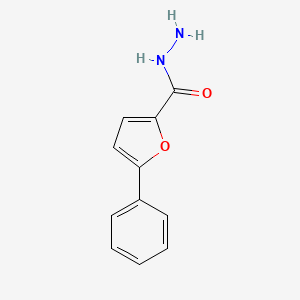

5-Phenylfuran-2-carbohydrazide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

5-phenylfuran-2-carbohydrazide |

InChI |

InChI=1S/C11H10N2O2/c12-13-11(14)10-7-6-9(15-10)8-4-2-1-3-5-8/h1-7H,12H2,(H,13,14) |

InChI Key |

PNAMUPSIUDZXKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for 5 Phenylfuran 2 Carbohydrazide

Direct Synthetic Pathways to 5-Phenylfuran-2-carbohydrazide

Direct synthesis of this compound typically starts from 5-phenyl-2-furoic acid or its corresponding esters. The most common and established method is the reaction of a 5-phenyl-2-furoate ester with hydrazine (B178648) hydrate (B1144303). who.int This nucleophilic acyl substitution reaction is a widely used technique for the preparation of hydrazides from esters.

An alternative direct pathway involves the conversion of 5-phenyl-2-furoic acid into a more reactive acyl chloride. This is accomplished by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride. The resulting 5-phenyl-2-furoyl chloride is then reacted with hydrazine to yield the final carbohydrazide (B1668358) product. mdpi.com

The synthesis of carbohydrazides from esters is typically performed by refluxing the ester with hydrazine hydrate in a suitable solvent, most commonly a lower alcohol like ethanol (B145695) or methanol. who.int The reaction's efficiency can be influenced by the nature of the ester (methyl and ethyl esters are common) and the concentration of hydrazine hydrate.

For the acid chloride route, the initial formation of 5-phenyl-2-furoyl chloride is often carried out by refluxing 5-phenyl-2-furoic acid with thionyl chloride, sometimes in an anhydrous solvent like benzene (B151609). mdpi.com The subsequent reaction with hydrazine is then performed to produce the hydrazide.

Below is a table summarizing typical reaction conditions for the direct synthesis via the ester pathway.

| Parameter | Condition | Purpose |

| Starting Material | Methyl or Ethyl 5-phenyl-2-furoate | Acyl group donor |

| Reagent | Hydrazine Hydrate (e.g., 80%) | Nucleophile, source of hydrazinyl group |

| Solvent | Methanol or Ethanol | Dissolves reactants |

| Temperature | Reflux | Increases reaction rate |

| Reaction Time | ~4 hours | To ensure completion of the reaction |

To maximize the yield of this compound, several strategies can be employed. In the ester-to-hydrazide conversion, using a molar excess of hydrazine hydrate can help drive the reaction equilibrium towards the product side, ensuring a more complete conversion of the starting ester. who.int Post-reaction, the product often precipitates from the solution upon cooling, and purification can be achieved by recrystallization from a suitable solvent system, such as chloroform (B151607) and petroleum ether. who.int

Synthesis of this compound from Precursors

An alternative strategy involves the synthesis of a key intermediate, 5-phenylfuran-2-carbaldehyde, which is then converted to the target carbohydrazide. This approach allows for greater molecular diversity, as various substituted phenyl rings can be introduced in the first step.

The conversion of 5-phenylfuran-2-carbaldehyde to this compound is not a direct, single-step reaction. It requires a two-step sequence where the aldehyde is first oxidized to the corresponding carboxylic acid, 5-phenyl-2-furoic acid. This oxidation can be achieved using various standard oxidizing agents. Once the carboxylic acid is obtained, it can be converted to the target carbohydrazide using the direct synthetic pathways described in section 2.1, either through an ester intermediate or an acid chloride intermediate.

The precursor, 5-phenylfuran-2-carbaldehyde, is efficiently synthesized using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. chemicalbook.comresearchgate.net This method involves the reaction of a halofuran carbaldehyde, such as 5-bromofuran-2-carbaldehyde, with phenylboronic acid. The reaction is catalyzed by a palladium complex, typically one containing phosphine (B1218219) ligands, in the presence of a base. chemicalbook.comnih.gov

This reaction is valued for its high yields and tolerance of various functional groups. A variety of palladium catalysts can be employed, including tetrakis(triphenylphosphine)palladium(0). chemicalbook.com

The following table outlines the typical components and conditions for the Suzuki-Miyaura synthesis of 5-phenylfuran-2-carbaldehyde.

| Component | Example | Role |

| Aryl Halide | 5-Bromofuran-2-carbaldehyde | Electrophilic coupling partner |

| Organoboron Reagent | Phenylboronic Acid | Nucleophilic coupling partner |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the cross-coupling cycle |

| Base | Potassium Carbonate (K₂CO₃) | Activates the organoboron species |

| Solvent System | Toluene/Ethanol/Water | Dissolves reactants and base |

| Temperature | 70-90 °C | Provides energy for the reaction |

A less common but effective method for preparing 5-phenylfuran-2-carbaldehyde is through a photochemical reaction. researchgate.net This synthesis involves the irradiation of a 5-halofuran-2-carbaldehyde in a benzene solution. The ultraviolet light induces a reaction where the halogen atom (bromine or iodine) is substituted by the phenyl group from the benzene solvent.

Research has shown that the choice of the halogen atom significantly impacts the reaction yield. The irradiation of 5-iodofuran-2-carbaldehyde in benzene provides a substantially higher yield (91%) compared to the irradiation of 5-bromofuran-2-carbaldehyde, which results in a 64% yield. researchgate.net This difference is attributed to the weaker carbon-iodine bond compared to the carbon-bromine bond, facilitating the photochemical cleavage and subsequent substitution.

Derivatization from 5-Phenylfuran-2-carbaldehyde

Vilsmeier-Haack Formylation in 5-Phenylfuran-2-carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds. The furan (B31954) ring is considered electron-rich and readily undergoes electrophilic substitution. The reaction typically employs a Vilsmeier reagent, which is a chloromethyliminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).

The mechanism involves two main stages:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic (chloromethylene)dimethyliminium ion, often referred to as the Vilsmeier reagent.

Electrophilic Aromatic Substitution: The electron-rich furan ring of the starting material, 2-phenylfuran, attacks the electrophilic carbon of the iminium ion. For furan derivatives, this attack preferentially occurs at the C2 or C5 position, which are the most activated sites. In the case of 2-phenylfuran, the substitution is directed to the vacant C5 position. The resulting iminium intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde, 5-phenylfuran-2-carbaldehyde.

The Vilsmeier-Haack reaction is valued for its use of mild and relatively inexpensive reagents. The transformation is generally regioselective, providing a reliable route to specific aldehyde isomers.

Table 1: Vilsmeier-Haack Reaction Parameters

| Parameter | Description |

|---|---|

| Substrate | 2-Phenylfuran |

| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |

| Key Intermediate | Vilsmeier Reagent ((Chloromethylene)dimethyliminium ion) |

| Reaction Type | Electrophilic Aromatic Substitution |

| Product | 5-Phenylfuran-2-carbaldehyde |

| Workup | Hydrolysis (e.g., with a sodium acetate (B1210297) solution) |

Oxidation Reactions in 5-Phenylfuran-2-carbaldehyde Preparation

An alternative pathway to 5-phenylfuran-2-carbaldehyde involves the oxidation of a suitable precursor, such as (5-phenylfuran-2-yl)methanol (B1618434) or 5-phenyl-2-methylfuran. The selective oxidation of a primary alcohol or a methyl group attached to the furan ring to an aldehyde requires carefully chosen oxidizing agents to prevent over-oxidation to the carboxylic acid or degradation of the furan ring.

Common strategies for this type of transformation include:

Manganese Dioxide (MnO₂): Activated manganese dioxide is a mild and selective reagent for the oxidation of allylic and benzylic alcohols. The alcohol precursor, (5-phenylfuran-2-yl)methanol, has a quasi-benzylic character, making it a suitable substrate for MnO₂ oxidation. The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) or chloroform at room temperature.

Chromium-Based Reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are effective for the controlled oxidation of primary alcohols to aldehydes. These reactions are usually carried out in anhydrous dichloromethane to prevent over-oxidation.

Transition Metal Catalysis: Catalytic systems using non-precious metals, such as manganese or iron oxides, have been developed for the selective oxidation of furan derivatives like 5-hydroxymethylfurfural (B1680220) (HMF). These reactions often use molecular oxygen or hydrogen peroxide as the terminal oxidant, aligning with green chemistry principles. A similar catalytic approach could be adapted for the oxidation of (5-phenylfuran-2-yl)methanol.

The choice of oxidant and reaction conditions is critical to maximize the yield of the desired aldehyde while minimizing the formation of byproducts.

Table 2: Comparison of Potential Oxidation Methods for (5-phenylfuran-2-yl)methanol

| Oxidizing Agent | Type | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| MnO₂ | Stoichiometric | Dichloromethane, Room Temp. | High selectivity, Mild conditions | Requires large excess of reagent, Waste generation |

| PCC | Stoichiometric | Anhydrous Dichloromethane | Reliable, Good yields | Toxicity of Chromium, Stoichiometric waste |

| Catalytic Mn/Fe Oxides | Catalytic | O₂, High Temp/Pressure | Atom economy, Use of green oxidant | May require harsher conditions, Catalyst development |

Hydrazinolysis of Furanone Derivatives to Yield Hydrazides

The direct conversion of an ester to a carbohydrazide via hydrazinolysis is a fundamental and widely used reaction in organic synthesis. To prepare this compound, a precursor such as methyl 5-phenylfuran-2-carboxylate is treated with hydrazine hydrate (N₂H₄·H₂O).

The reaction mechanism involves the nucleophilic acyl substitution of the alkoxy group (-OCH₃) of the ester by the hydrazine nucleophile. The process is typically carried out in an alcoholic solvent, such as ethanol or propan-2-ol, and may be heated under reflux to drive the reaction to completion.

An alternative, though less direct, route involves the hydrazinolysis of a 2(3H)-furanone derivative. In this pathway, the lactone (cyclic ester) ring of a suitably substituted 5-phenyl-2(3H)-furanone is opened by hydrazine. This reaction can lead to the formation of the corresponding hydrazide, although rearrangements to form other heterocyclic systems like pyridazinones are also possible depending on the reaction conditions. For the synthesis of the target carbohydrazide, the reaction is typically conducted at room temperature in a solvent like ethanol to favor the formation of the acyclic hydrazide over the cyclized product. rsc.org

Table 3: General Conditions for Hydrazinolysis

| Parameter | Description |

|---|---|

| Substrate | Methyl 5-phenylfuran-2-carboxylate |

| Reagent | Hydrazine hydrate (N₂H₄·H₂O) |

| Solvent | Ethanol, Methanol, or Propan-2-ol |

| Temperature | Room Temperature to Reflux |

| Reaction Type | Nucleophilic Acyl Substitution |

| Product | this compound |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact. For the multi-step synthesis of this compound, several green strategies can be envisioned or implemented.

Use of Renewable Feedstocks: The furan core is a key platform chemical that can be derived from biomass. frontiersin.orgrsc.org Furfural, obtained from the dehydration of C5 sugars found in lignocellulosic biomass, serves as a starting point for many furan derivatives. Synthesizing this compound from biomass-derived precursors represents a significant step towards sustainability.

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. organic-chemistry.org Microwave irradiation can dramatically reduce reaction times, improve yields, and minimize side reactions by providing rapid and uniform heating. The hydrazinolysis step, in particular, is well-suited for microwave assistance, often leading to a significant reduction in the time required compared to conventional refluxing. scispace.com

Greener Solvents and Catalysts: The replacement of hazardous solvents and toxic reagents is a core green chemistry principle. This includes:

Using water or bio-derived solvents like ethanol where possible.

Developing heterogeneous catalysts that can be easily separated from the reaction mixture and recycled, which is particularly relevant for the oxidation step. bohrium.com

Employing biocatalysis, where enzymes or whole-cell systems are used to perform selective transformations under mild, aqueous conditions. For instance, biocatalytic oxidation of a furan-based alcohol to an aldehyde or acid is a promising green alternative to methods using heavy metals. mdpi.com

By integrating these approaches, the synthesis of this compound can be made more efficient, economical, and environmentally benign.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-Phenylfuran-2-carbaldehyde |

| 2-Phenylfuran |

| N,N-Dimethylformamide (DMF) |

| Phosphorus oxychloride (POCl₃) |

| (Chloromethylene)dimethyliminium ion |

| Sodium acetate |

| (5-Phenylfuran-2-yl)methanol |

| 5-Phenyl-2-methylfuran |

| Manganese dioxide (MnO₂) |

| Dichloromethane |

| Chloroform |

| Pyridinium chlorochromate (PCC) |

| Pyridinium dichromate (PDC) |

| Hydrogen peroxide |

| Methyl 5-phenylfuran-2-carboxylate |

| Hydrazine hydrate |

| Ethanol |

| Propan-2-ol |

| 5-Phenyl-2(3H)-furanone |

| Pyridazinone |

| Furfural |

Chemical Reactivity and Derivatization Studies of 5 Phenylfuran 2 Carbohydrazide

Reactions Involving the Hydrazide Moiety

The hydrazide group (-CONHNH2) is a key reactive center in 5-Phenylfuran-2-carbohydrazide, participating in numerous chemical transformations.

The reaction of this compound with various aldehydes and ketones leads to the formation of N'-substituted hydrazones. This condensation reaction typically proceeds by refluxing the hydrazide with the respective carbonyl compound in a suitable solvent, such as ethanol (B145695). researchgate.netekb.eg The addition of a catalytic amount of acid can facilitate the reaction. researchgate.net The resulting hydrazones are valuable intermediates for the synthesis of other heterocyclic compounds.

For instance, the condensation of 5-phenyl-2-furaldehyde (B76939) with substituted furo[3,2-b]pyrrole-5-carbohydrazide yields N'-[(5-phenylfuran-2-yl)methylene]-4H-furo[3,2-b]pyrrole-5-carbohydrazide derivatives. ekb.eg Similarly, reaction with various aromatic aldehydes can produce a range of hydrazone derivatives. ptfarm.pl

Table 1: Examples of Hydrazone Derivatives from this compound

| Reactant (Aldehyde/Ketone) | Product (Hydrazone) | Reference |

| Substituted Aromatic Aldehydes | 2-(3-chloro-1-benzo[b]thiophen-2-yl)-5-substituted phenyl-1,3,4-oxadiazoles | ptfarm.pl |

| 5-phenyl-2-furaldehyde | N'-[(5-phenylfuran-2-yl)methylene]-4H-furo[3,2-b]pyrrole-5-carbohydrazide derivatives | ekb.eg |

Acylation Reactions with Acid Chlorides

The hydrazide moiety of this compound readily undergoes acylation when treated with acid chlorides. savemyexams.com This reaction, a type of nucleophilic addition-elimination, results in the formation of N,N'-diacylhydrazines. savemyexams.comyoutube.com The reaction involves the nucleophilic attack of the nitrogen atom of the hydrazide on the carbonyl carbon of the acid chloride, followed by the elimination of a hydrogen chloride molecule. savemyexams.com

A series of furan (B31954) derivatives, analogous to the insecticide tebufenozide (B1682728), have been synthesized by reacting N'-phenylfuran-2-carbohydrazide with different acid chlorides. growingscience.com This highlights the utility of this reaction in generating structurally diverse molecules.

Table 2: Acylation Products of Furan-2-carbohydrazide (B108491) Derivatives

| Acylating Agent (Acid Chloride) | Product | Reference |

| Various Acid Chlorides | N'-phenyl-N-acyl-furan-2-carbohydrazides | growingscience.com |

| Benzoyl chloride | 1-(4-Bromophenyl)-5-phenyl-N'-(phenylcarbonyl)-1H-pyrazole-3-carbohydrazide | farmaceut.org |

Cyclization Reactions to Form Heterocyclic Systems

This compound and its derivatives are valuable precursors for the synthesis of various five-membered heterocyclic rings. These cyclization reactions are a cornerstone of heterocyclic chemistry, allowing for the construction of complex molecular architectures.

1,3,4-Oxadiazoles can be synthesized from this compound derivatives through several methods. One common approach involves the oxidative cyclization of acylhydrazones, which are formed from the condensation of the carbohydrazide (B1668358) with aldehydes. ptfarm.pl Another method is the dehydrative cyclization of N,N'-diacylhydrazines, often facilitated by reagents like phosphorus pentaoxide or by heating in polyphosphoric acid. mdpi.comorganic-chemistry.org

For example, reacting hydrazones with acetic anhydride (B1165640) can yield 3-acetyl-5-(3-chloro-1-benzo[b]thiophen-2-yl)-2-substituted phenyl-2,3-dihydro-1,3,4-oxadiazoles. ptfarm.pl Alternatively, treatment of hydrazones with chloramine-T under microwave irradiation can produce 2-(3-chloro-1-benzo[b]thiophen-2-yl)-5-substituted phenyl-1,3,4-oxadiazoles. ptfarm.pl

The synthesis of 1,2,4-triazole (B32235) derivatives from this compound often involves a multi-step process. A common route is the reaction of the carbohydrazide with isothiocyanates to form thiosemicarbazide (B42300) intermediates. jrespharm.commdpi.com These thiosemicarbazides can then undergo intramolecular cyclization in the presence of a base, such as sodium hydroxide (B78521) or ammonia, to yield the corresponding 1,2,4-triazole-3-thiones. jrespharm.comfarmaciajournal.com

For instance, 1-(2-furoyl)-4-substituted thiosemicarbazides, prepared by condensing furan-2-carbohydrazide with aryl isothiocyanates, can be cyclized in an alkaline medium to afford 5-(furan-2-yl)-4-(aryl)-4H-1,2,4-triazole-3-thiols. mdpi.com

Pyrazole (B372694) derivatives can be synthesized from furan-containing precursors. While direct conversion of this compound to pyrazoles is less common, related furanones can be transformed into pyrazole systems. For example, 3-arylazo-5-phenyl-2(3H)-furanones react with hydrazine (B178648) hydrate (B1144303) to yield acid hydrazides, which can serve as precursors for various heterocycles. researchgate.net

More directly, the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds is a classical method for pyrazole synthesis. mdpi.com In a related context, a series of new pyrazole derivatives containing a 5-phenyl-2-furan moiety have been designed and synthesized, demonstrating the integration of the furan scaffold into pyrazole structures. nih.gov

Table 3: Heterocyclic Systems Derived from Furan-2-carbohydrazide Precursors

| Heterocycle | Synthetic Method | Precursor | Reference |

| 1,3,4-Oxadiazole | Oxidative cyclization of hydrazones | Hydrazones from carbohydrazide | ptfarm.pl |

| 1,3,4-Oxadiazole | Dehydrative cyclization of diacylhydrazines | N,N'-Diacylhydrazines | mdpi.comorganic-chemistry.org |

| 1,2,4-Triazole | Cyclization of thiosemicarbazides | Thiosemicarbazides from carbohydrazide | jrespharm.commdpi.com |

| Pyrazole | Reaction of furanones with hydrazine | 3-Arylazo-5-phenyl-2(3H)-furanones | researchgate.net |

Other Annulation Reactions

The carbohydrazide moiety of this compound is a key functional group that readily participates in cyclization reactions to form various five- and six-membered heterocyclic rings. These annulation reactions are fundamental in generating novel derivatives with potential biological activities.

One of the most common applications of this compound is in the synthesis of pyrazole derivatives . A series of novel pyrazole derivatives containing the 5-phenyl-2-furan moiety have been designed and synthesized. For instance, the reaction of this compound with ethyl 2-(4-substituted-phenylhydrazono)-3-oxobutanoate in the presence of an acid catalyst leads to the formation of the corresponding ethyl 1-(5-phenylfuran-2-carbonyl)-5-aryl-1H-pyrazole-3-carboxylates. These reactions are typically carried out under reflux conditions in a suitable solvent like ethanol.

The synthesis of 1,3,4-oxadiazole derivatives represents another significant annulation reaction of this compound. These are commonly synthesized by the cyclization of N,N'-diacylhydrazines, which are in turn prepared from this compound. For example, reacting this compound with various acid chlorides or anhydrides yields the corresponding N'-acyl-5-phenylfuran-2-carbohydrazides. Subsequent dehydrative cyclization of these intermediates, often using reagents like phosphorus oxychloride or polyphosphoric acid, affords the 2,5-disubstituted-1,3,4-oxadiazoles. organic-chemistry.orgmdpi.com A variety of these derivatives have been synthesized and characterized. nih.gov

Furthermore, this compound serves as a precursor for thiazole (B1198619) derivatives . The Hantzsch thiazole synthesis, a well-established method, can be adapted for this purpose. jpionline.org Typically, the carbohydrazide is first converted to a thiohydrazide or a related intermediate, which then undergoes condensation with an α-haloketone to construct the thiazole ring. For example, reaction with α-bromoacetophenone derivatives would yield 2,4-disubstituted thiazoles.

Table 1: Examples of Annulation Reactions of this compound

| Starting Material | Reagent(s) | Product Heterocycle |

|---|---|---|

| This compound | Ethyl 2-(arylhydrazono)-3-oxobutanoate | Pyrazole |

| This compound | Acid chloride, then POCl₃ | 1,3,4-Oxadiazole |

| This compound | α-Haloketone (after conversion to thiohydrazide) | Thiazole |

Reactions Involving the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack, particularly at the C3 and C4 positions. Nucleophilic reactions can also occur, often leading to ring-opening.

The furan nucleus readily undergoes electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. youtube.com The presence of the phenyl and carbohydrazide substituents influences the regioselectivity of these reactions. Due to the electron-withdrawing nature of the carbohydrazide group, electrophilic attack is generally directed to the C4 position of the furan ring. For instance, nitration of 5-phenylfuran-2-carboxylic acid derivatives typically yields the 4-nitro derivative.

While less common than electrophilic substitution, nucleophilic attack on the furan ring can occur, especially under forcing conditions or with highly activated substrates. More prevalent are reactions where the furan ring is opened. For example, treatment of certain 2(3H)-furanones, which can be derived from furan-2-carboxylic acid precursors, with nucleophiles like hydrazine can lead to ring cleavage and subsequent rearrangement to form other heterocyclic systems like pyridazinones. researchgate.netekb.eg

Reactions Involving the Phenyl Substituent

The phenyl ring attached to the furan moiety can also undergo chemical modification, primarily through electrophilic aromatic substitution.

Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation can be carried out on the phenyl ring of this compound. byjus.comuomustansiriyah.edu.iq The furan-2-carbohydrazide substituent acts as a deactivating group and a meta-director. Therefore, electrophilic attack will predominantly occur at the meta-positions of the phenyl ring. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield 5-(3-nitrophenyl)furan-2-carbohydrazide as the major product. masterorganicchemistry.com

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more reactants. organic-chemistry.org this compound, with its nucleophilic hydrazide group, is an excellent substrate for various MCRs.

One such example is the Ugi reaction, a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. While the primary amine is a typical component, hydrazides can also participate in Ugi-type reactions. beilstein-journals.org For instance, a reaction between this compound, an aldehyde, an isocyanide, and a suitable fourth component could lead to the formation of complex acyclic or heterocyclic structures in a highly convergent manner.

Another class of MCRs where this carbohydrazide can be employed is in the synthesis of pyrimidine-fused heterocycles. For example, a one-pot reaction of this compound with a β-ketoester and an aldehyde can lead to the formation of dihydropyrimidinone derivatives. rsc.org

Table 2: Potential Multi-Component Reactions with this compound

| MCR Type | Reactants | Potential Product |

|---|---|---|

| Ugi-type | This compound, Aldehyde, Isocyanide, Carboxylic Acid | Complex acyclic or heterocyclic amide |

| Biginelli-type | This compound, β-Ketoester, Aldehyde | Dihydropyrimidinone derivative |

Advanced Applications in Medicinal Chemistry Research

Research into Antimicrobial Activity Mechanisms

The furan (B31954) carbohydrazide (B1668358) scaffold is a subject of considerable interest in the development of new antimicrobial agents. Researchers are actively investigating its potential to combat both bacterial and fungal pathogens by identifying and targeting key molecular pathways.

While research on the specific compound 5-Phenylfuran-2-carbohydrazide is part of a broader exploration, studies on related furan-2-carboxamides and other carbohydrazide derivatives have shown notable antibacterial and antibiofilm activities. These compounds are often evaluated against a panel of both Gram-positive and Gram-negative bacteria.

Investigations into the antibacterial mechanisms of this class of compounds suggest that they can interfere with critical cellular processes. For instance, some furan-2-carboxamide derivatives have been studied for their ability to inhibit quorum sensing, a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. Molecular docking studies on these related compounds have proposed the quorum-sensing receptor LasR as a plausible molecular target. nih.gov

Commonly tested bacterial strains in these studies include:

Staphylococcus aureus acgpubs.org

Bacillus subtilis mdpi.com

Escherichia coli acgpubs.orgmdpi.com

Pseudomonas aeruginosa nih.gov

Listeria monocytogenes acgpubs.org

A significant area of research for furan-containing compounds is their potential as antifungal agents, particularly through the inhibition of succinate (B1194679) dehydrogenase (SDH). SDH is a crucial enzyme that functions in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, making it an excellent target for fungicide development.

Recent studies have synthesized and tested chiral succinate dehydrogenase inhibitors (SDHIs) with structures related to this compound. These investigations have demonstrated potent antifungal activity against a range of plant-pathogenic fungi. For example, the (S)-enantiomer of a novel SDHI, referred to as (S)-5f, showed significantly higher efficacy than its (R)-enantiomer.

Research findings indicate that these compounds directly interact with and inhibit the SDH enzyme. Surface plasmon resonance (SPR) experiments have confirmed that the more active (S)-enantiomers have a stronger binding capacity to the target protein. nih.gov This enhanced binding translates to greater inhibition of the enzyme's activity and more effective disruption of fungal hyphal growth. nih.gov

| Compound/Enantiomer | Target Organism | Key Finding | Source |

|---|---|---|---|

| (S)-5f | Botrytis cinerea | Inhibition rate of approximately 93.5%, comparable to the commercial fungicide Boscalid. | nih.gov |

| (R)-5f | Botrytis cinerea | Lower inhibition rate of 69%, indicating less potent activity. | nih.gov |

| (S)-5f | Rhizoctonia solani | Achieved a half inhibitory concentration (IC50) of 0.02 µM, 12 times lower than its (R)-enantiomer. | nih.gov |

| (S)-5f | SDH Enzyme | Demonstrated a 58.2% inhibition rate on the target protein at a 1 µM concentration. | nih.gov |

| (R)-5f | SDH Enzyme | Showed a significantly lower inhibition rate of 9.5% at the same concentration. | nih.gov |

Research into Anticancer Activity Mechanisms

Derivatives of this compound have emerged as promising candidates in the search for new anticancer therapeutics. Research has focused on their cytotoxic effects on specific cancer cell lines, the elucidation of their molecular interactions through computational studies, and the synthesis of analogues to improve their antiproliferative efficacy.

A significant body of research has evaluated the cytotoxic effects of novel carbohydrazide derivatives bearing a furan moiety against various cancer cell lines, with a particular focus on A549 human lung cancer cells. researchgate.net In one study, a series of such compounds were synthesized and tested for their anticancer activity. researchgate.net The results from MTT assays, which measure cell viability, indicated that most of the synthesized compounds significantly decreased the viability of A549 cells. researchgate.net

The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these compounds. The values for the active derivatives on A549 cells ranged from 43.38 µM to 342.63 µM. researchgate.net Notably, many of these compounds showed selective cytotoxicity, having minimal effect on normal BJ fibroblast cells. researchgate.net

| Compound Series | Cell Line | Activity Range (IC50) | Highlighted Compound | Highlighted IC50 | Source |

|---|---|---|---|---|---|

| Carbohydrazide derivatives with furan moiety | A549 (Lung Cancer) | 43.38-342.63 µM | Compound 3e | 43.38 µM | researchgate.net |

| Carbohydrazide derivatives with furan moiety | BJ (Normal Fibroblast) | Generally high; Compound 3e did not show cytotoxic effects. | - | - | researchgate.net |

To understand the potential mechanisms of anticancer action at a molecular level, researchers employ computational methods like molecular docking. nih.govnih.gov These studies simulate the interaction between a small molecule (the ligand, such as a this compound derivative) and the binding site of a target protein. This approach helps to predict the binding affinity and orientation of the compound, providing insights into its potential biological targets. nih.gov

While specific docking studies for this compound against the protein 5WS1 were not detailed in the reviewed literature, the general methodology is widely applied to this class of compounds. Research on other furan and carbohydrazide derivatives has explored interactions with various cancer-related proteins, such as kinases and tubulin. nih.govnih.govnih.gov These studies help identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, which is crucial for inhibiting the protein's function and exerting an anticancer effect. nih.gov

A key strategy in medicinal chemistry is the synthesis of analogues of a lead compound to improve its biological activity. This approach has been successfully applied to the furan-carbohydrazide scaffold to enhance its antiproliferative effects. By systematically modifying the peripheral chemical groups on the core structure, researchers can optimize properties like target binding, cell permeability, and metabolic stability.

In a study focused on A549 lung cancer cells, a series of analogues were created by introducing different substituents. researchgate.net This research identified that the presence of certain chemical groups was correlated with higher potency. For example, a compound designated as 3e, which bears both an electron-withdrawing nitro (NO₂) group and a halogen (fluoro) substituent, demonstrated significantly enhanced anticancer effects on A549 cells, with an IC50 value of 43.38 µM. researchgate.net This finding highlights that structural modifications can lead to analogues with superior antiproliferative activity and selectivity against cancer cells. researchgate.net

Research into Other Biologically Relevant Activity Mechanisms

Antiviral Activity Research

The furan nucleus is a core component of numerous biologically active compounds. nih.gov Research into furanone derivatives, which are structurally related to this compound, has revealed promising antiviral properties. For instance, various heterocyclic systems derived from 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one were tested for their efficacy against the H5N1 avian influenza virus. researchgate.netresearchgate.net Several of the synthesized compounds, including hydrazide derivatives, demonstrated significant antiviral effects in these studies. researchgate.net

More recently, with the emergence of the COVID-19 pandemic, research has focused on identifying inhibitors for the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov In this context, a derivative of this compound, specifically (E)-2-((5-phenylfuran-2-yl)methylene)hydrazine-1-carbothioamide, was identified as a novel non-peptidomimetic inhibitor of SARS-CoV-2 Mpro. nih.gov This discovery highlights the potential of the 5-phenylfuran scaffold in developing new antiviral agents. nih.gov The antiviral activity of flavonoids, another class of natural compounds, has also been explored against SARS-CoV-2, with mechanisms including both direct effects on the virus and indirect effects on the host's immune response. mdpi.com

Further studies have explored the synthesis of various carbocyclic uracil (B121893) derivatives and their monophosphate prodrugs as potential antiviral agents against a range of RNA viruses, including SARS-CoV-2, influenza, and norovirus. mdpi.com These investigations underscore the broad interest in heterocyclic compounds for antiviral drug discovery.

Anti-inflammatory Activity Research

Furan derivatives have been a subject of interest for their anti-inflammatory potential. nih.gov The hydrazide moiety is considered a key pharmacophore that can form essential hydrogen bonds with amino acid residues, enhancing anti-inflammatory activity. mdpi.com Compounds incorporating the furan ring are known to exhibit anti-inflammatory effects through various mechanisms, such as suppressing the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), and regulating the expression of inflammatory genes. nih.gov

Research has shown that isatin-containing heterocycles, which can be synthesized from precursors like 5-bromofuran-2-carbohydrazide, possess favorable anti-inflammatory properties. mdpi.com The anti-inflammatory and immunomodulatory effects of pyrrole (B145914) derivatives, which share some structural similarities with furan-based compounds, have also been investigated. For example, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid was found to exhibit potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats, particularly after repeated administration. nih.gov This compound also demonstrated an ability to decrease serum levels of the pro-inflammatory cytokine TNF-α. nih.gov

Furthermore, various benzofuran-heterocycle hybrids have been synthesized and shown to possess good anti-inflammatory activity. mdpi.com The anti-inflammatory properties of N-phenyl piperazine (B1678402) derivatives have also been evaluated, showing a dose-dependent anti-inflammatory response in in-vitro studies. biomedpharmajournal.org

Insecticidal/Pesticidal Activity Research (e.g., Spodoptera littoralis larvae)

The search for safer and more effective insecticides has led to the investigation of various chemical classes, including derivatives of this compound. The cotton leafworm, Spodoptera littoralis, is a significant agricultural pest that causes substantial economic losses, making it a key target for new insecticidal agents. semanticscholar.orgnih.gov

In one study, a series of novel urea, thiourea, thiosemicarbazide (B42300), oxadiazole, pyrazole (B372694), and triazine derivatives were synthesized as analogues of lufenuron, an insect growth regulator. semanticscholar.orgnih.gov Several of these compounds demonstrated significant insecticidal toxicity against the second and fourth larval instars of S. littoralis. semanticscholar.orgnih.gov For instance, compounds designated as b5, b2, and b3 showed high toxicity, with LC50 values for the second larval instar recorded at 26.63, 46.35, and 60.84 ppm, respectively. semanticscholar.org The high activity of some of these compounds was attributed to the presence of specific structural features like fluorophenyl and cyano groups. semanticscholar.orgnih.gov

Another study focused on the synthesis of furan derivative analogues of tebufenozide (B1682728) by reacting N'-phenylfuran-2-carbohydrazide with different acid chlorides. researchgate.net The resulting compounds were tested for their toxicological activity against S. littoralis larvae. One of the synthesized compounds was found to be the most effective, with an LC50 value of 269 ppm. researchgate.net Further research into acyl hydrazide analogues has also shown promising results against S. littoralis, with some compounds exhibiting bioactivities comparable to the commercial insecticide tebufenozide. researchgate.net The mode of action for some related N-(5-phenylpyrazin-2-yl)-benzamide derivatives has been linked to the inhibition of chitin (B13524) biosynthesis, a critical process for insect growth and development. nih.gov

**Table 1: Insecticidal Activity of Selected Compounds Against *S. littoralis***

| Compound ID | Target Instar | LC50 (ppm) | Reference |

|---|---|---|---|

| b5 | 2nd | 26.63 | semanticscholar.org |

| b2 | 2nd | 46.35 | semanticscholar.org |

| b3 | 2nd | 60.84 | semanticscholar.org |

| a4 | 2nd | Not specified | semanticscholar.org |

| Lufenuron | 2nd | 17.01 | semanticscholar.org |

| Furan Derivative 1 | Not specified | 269 | researchgate.net |

| Furan Derivative 2 | Not specified | 397 | researchgate.net |

| Furan Derivative 3 | Not specified | 499 | researchgate.net |

Antioxidant Activity Research

Hydrazone derivatives are recognized for a wide array of biological activities, including antioxidant properties. nih.gov The antioxidant potential of compounds is often evaluated through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and their capacity to reduce oxidized metal ions. mdpi.comnih.gov

Research into phenolic N-acylhydrazones has demonstrated that many of these compounds exhibit antioxidant activity. nih.gov In a study of 40 different analogues, 20 were found to be active against the DPPH radical. nih.gov Similarly, studies on 5-aminopyrazole derivatives have also identified compounds with notable radical scavenging properties in the DPPH assay. mdpi.com

The antioxidant activity of furan derivatives has also been a subject of investigation. A study on novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which were synthesized from a carbohydrazide precursor, identified several potent antioxidants. mdpi.com One compound, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one, was found to have an antioxidant activity 1.5 times higher than that of ascorbic acid in the DPPH radical scavenging assay. mdpi.com Another compound from the same study, 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one, also showed significantly higher antioxidant activity than vitamin C. mdpi.com

Table 2: DPPH Radical Scavenging Activity of Selected Compounds

| Compound | Scavenging Activity (%) | Comparison to Standard | Reference |

|---|---|---|---|

| 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | 88.6 | 1.5 times higher than Ascorbic Acid | mdpi.com |

| 1-(5-chloro-2-hydroxyphenyl)-4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 87.7 | Similar to Ascorbic Acid | mdpi.com |

| 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | Not specified | 1.35 times higher than Vitamin C | mdpi.com |

| Ascorbic Acid | Not specified | Standard | mdpi.com |

Analgesic Activity Research

The quest for novel analgesic agents with improved efficacy and fewer side effects is a significant area of medicinal chemistry research. nih.gov Pyrrole-containing compounds, which are present in many non-steroidal anti-inflammatory drugs (NSAIDs), have shown promise in this regard. nih.govresearchgate.net

A study on 2-(3-Diethylcarbamoyl-2-methyl-5-phenyl-pyrrol-1-yl)-3-phenyl-propionic acid, an N-pyrrolylcarboxylic acid derivative, evaluated its antinociceptive properties using various animal pain models. researchgate.net The results indicated that this compound possesses analgesic properties that are both dose- and time-dependent. researchgate.net The study utilized thermal (plantar and tail flick tests) and chemical (formalin test) stimuli to assess the compound's effects. It was found to increase the nociceptive response latency in the plantar test and decrease paw licking time in both phases of the formalin test, suggesting that its analgesic effects are likely mediated by both peripheral and supraspinal mechanisms. researchgate.net

Further research into 5-acetamido-2-hydroxy benzoic acid derivatives has also been conducted to explore their potential as analgesic agents. nih.gov In-vivo studies using a writhing test induced by acetic acid showed that these derivatives could significantly reduce painful activity compared to a control group. nih.gov

Anticonvulsant Activity Research

Epilepsy is a common neurological disorder, and the development of new anticonvulsant drugs with improved safety and efficacy profiles remains an important goal. pcbiochemres.com Hydrazone, semicarbazone, and thiosemicarbazone derivatives have been recognized as effective anticonvulsants. dovepress.com

The hydantoin (B18101) ring, particularly with a 5-phenyl or other aromatic substituent, is considered a key structural feature for activity against generalized tonic-clonic seizures. pcbiochemres.com Research on 5-phenylhydantoin (B13835) derivatives has shown that their anticonvulsant effects can be influenced by the orientation of the 5-phenyl ring with respect to the hydantoin ring. researchgate.net Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin have also been shown to exhibit anticonvulsant activity. nih.gov

Studies on 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones, which are structurally related to benzodiazepines, have been conducted to evaluate their anticonvulsant properties. nih.gov These compounds were tested in subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) induced seizure models. The results showed that while they were less active than clonazepam in the scPTZ screen, they were more active than valproic acid. nih.gov In the MES screen, they were less active than phenytoin (B1677684) but more active than both clonazepam and valproic acid. nih.gov Additionally, a series of 2-[2-(substituted benzylidene) hydrazinyl]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their anticonvulsant effects, with several compounds showing high activity in the MES test. nih.gov

Glucagon (B607659) Receptor Antagonism Research

The furan-2-carbohydrazide (B108491) scaffold, which forms the core of this compound, has been a focal point in the discovery of new orally active glucagon receptor (GCGR) antagonists. The glucagon receptor plays a crucial role in glucose homeostasis by mediating the effects of the hormone glucagon, which raises blood glucose levels. In conditions like type 2 diabetes, hyperglucagonemia (excessive glucagon secretion) contributes to persistent hyperglycemia. Therefore, antagonizing the glucagon receptor is a promising therapeutic strategy to improve glycemic control.

A seminal study in this area identified the furan-2-carbohydrazide class as effective glucagon receptor antagonists. Through systematic research, derivatives of this scaffold were found to potently inhibit the action of glucagon. For instance, a highly optimized analog from this class, referred to in scientific literature as GCGR antagonist 2, demonstrated significant potency, binding to the human glucagon receptor with a dissociation constant (Kd) of 2.3 nM and inhibiting the rat receptor with an IC50 value of 0.43 nM. medchemexpress.com This level of potency highlights the therapeutic potential of this chemical series. Further studies showed that compounds from this class could effectively inhibit glucagon-stimulated glycogenolysis in primary rat hepatocytes, with one analog showing an IC50 of 160 nM in this cell-based functional assay. medchemexpress.com

Structure-Activity Relationship (SAR) Studies and Rational Drug Design Principles

The development of potent furan-2-carbohydrazide-based glucagon receptor antagonists was guided by extensive structure-activity relationship (SAR) studies and the principles of rational drug design. SAR studies aim to identify which parts of a molecule are essential for its biological activity and how modifications to its structure affect its potency and other properties.

Initial research efforts began with a "hit" compound from the furan-2-carbohydrazide series. Medicinal chemists then systematically modified different parts of the molecule to understand their impact on glucagon receptor antagonism. One of the key findings from these SAR studies was the importance of the acidity of a phenol (B47542) group attached to the core structure. By modifying this phenolic moiety, researchers were able to significantly alter the compound's inhibitory activity. A critical discovery was that incorporating an ortho-nitrophenol group created a particularly effective scaffold for potent glucagon receptor inhibitory activity.

This rational, iterative process of design, synthesis, and testing led to the discovery of highly potent antagonists. The goal of this process is to optimize the lead compound's "fit" within the receptor's binding pocket, thereby maximizing its inhibitory effect. This optimization often involves fine-tuning the electronic and steric properties of the molecule to enhance interactions with key amino acid residues in the target protein. The successful determination of these structure-activity relationships was instrumental in advancing the furan-2-carbohydrazide series from a starting hit to a potent, orally bioavailable drug candidate.

Investigation of Molecular Target Interactions and Binding Affinities

The efficacy of any antagonist is fundamentally determined by its ability to bind to its molecular target with high affinity and selectivity. For the furan-2-carbohydrazide series, the primary molecular target is the glucagon receptor (GCGR), a member of the Class B G-protein coupled receptor (GPCR) family.

High-throughput screening and subsequent optimization efforts focused on maximizing the binding affinity of these compounds for the GCGR. Binding affinity is often quantified by the IC50 value, which measures the concentration of the inhibitor required to block 50% of the target's activity, or the Kd value, which represents the dissociation constant. As noted, a key analog from this series displayed a very strong binding affinity with a Kd of 2.3 nM for the human glucagon receptor. medchemexpress.com

The table below summarizes the inhibitory activity of a representative, highly optimized compound from the furan-2-carbohydrazide class, illustrating the high potency achieved through the research campaign.

| Compound ID | Target Receptor | Assay Type | Potency |

| GCGR antagonist 2 | Human Glucagon Receptor | Binding (Kd) | 2.3 nM |

| GCGR antagonist 2 | Rat Glucagon Receptor | Inhibition (IC50) | 0.43 nM |

| GCGR antagonist 2 | Rat Hepatocytes | Functional (IC50) | 160 nM |

Data sourced from publicly available information on optimized analogs from the furan-2-carbohydrazide series. medchemexpress.com

Molecular modeling and docking studies are often employed in rational drug design to visualize and predict how a compound like this compound interacts with the amino acid residues within the binding site of the glucagon receptor. These computational techniques help explain the observed SAR and guide the design of new analogs with improved affinity and selectivity. For instance, the identification of the ortho-nitrophenol as a beneficial moiety suggests that this group may form key hydrogen bonds or other favorable interactions within a specific sub-pocket of the receptor. The ultimate goal of these investigations is to build a detailed understanding of the molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern the binding of the antagonist to the receptor, thereby enabling the design of superior therapeutic agents.

Role in Materials Science and Industrial Applications Research

Utilization as a Building Block for Novel Material Development

The inherent reactivity of the carbohydrazide (B1668358) group makes 5-Phenylfuran-2-carbohydrazide a versatile building block for synthesizing more complex molecular structures and novel materials. The ability to modify this functional group allows for the introduction of various properties and functionalities.

A notable example of its utility is in the synthesis of specialized monomers for polymer production. Research has demonstrated the conversion of a similar furan-2-carbohydrazide (B108491) derivative into N'-acryloyl-N'-phenylfuran-2-carbohydrazide. tandfonline.com The introduction of the acryloyl group provides a polymerizable moiety, enabling the incorporation of the rigid and potentially photoactive phenylfuran unit into polymer chains. This approach allows for the design of polymers with tailored thermal, mechanical, and optical properties.

Furthermore, the carbohydrazide functional group is a well-established precursor for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. mdpi.com These heterocycles are known for their high thermal stability and are often integral components of high-performance polymers and materials. By utilizing this compound, novel heterocyclic monomers containing the phenylfuran scaffold can be developed, opening pathways to new classes of thermally robust materials.

Integration in Polymer Chemistry Research

The structure of this compound is well-suited for its direct integration into polymer backbones, offering a route to materials with enhanced properties.

One significant area of potential is the synthesis of polyhydrazides and aramids (aromatic polyamides). The carbohydrazide group can react with dicarboxylic acids or their derivatives through condensation polymerization to form long-chain polyhydrazides. mdpi.com The presence of the rigid phenylfuran unit in the polymer backbone would likely impart high thermal stability and mechanical strength, characteristic of aramids like Kevlar. These properties are highly desirable for applications in aerospace, automotive, and protective apparel industries.

Additionally, the rigid and linear nature of the 5-phenylfuran moiety makes it an excellent candidate for the design of liquid crystalline polymers (LCPs) . LCPs are known for their exceptional mechanical properties and low coefficient of thermal expansion. rsc.org The incorporation of rigid, rod-like mesogenic units such as 5-phenylfuran can induce the formation of ordered liquid crystalline phases in the polymer melt or solution. Furan-based derivatives have already been successfully used to create photo-responsive liquid crystalline polymers, indicating the viability of this approach. rsc.org

Supramolecular Chemistry Applications

Supramolecular chemistry involves the organization of molecules into well-defined assemblies through non-covalent interactions. This compound possesses key structural features that are highly conducive to forming complex supramolecular structures.

The carbohydrazide group is a potent hydrogen-bond donor and acceptor, capable of forming strong and directional intermolecular hydrogen bonds. sci-hub.senih.gov This allows the molecules to self-assemble into predictable one-, two-, or three-dimensional networks. Crystal structure analyses of related furan-based compounds have confirmed the formation of extensive hydrogen-bonded chains, which dictate the packing and properties of the material. researchgate.net

In addition to hydrogen bonding, the planar phenyl and furan (B31954) rings are capable of engaging in π-π stacking interactions . nih.gov These interactions, arising from the electrostatic attraction between aromatic rings, provide further stability to the supramolecular assembly and can influence the material's electronic and photophysical properties. The interplay between strong hydrogen bonding and π-π stacking can be harnessed to construct intricate and functional supramolecular architectures, with potential applications in sensing, catalysis, and molecular recognition.

Catalytic Applications and Mechanistic Investigations

Design and Synthesis of Ligands for Metal-Catalyzed Reactions

The carbohydrazide (B1668358) functional group within 5-Phenylfuran-2-carbohydrazide serves as a versatile building block for the synthesis of sophisticated ligands, particularly Schiff base ligands. The condensation reaction of the terminal hydrazide nitrogen with various aldehydes or ketones yields multidentate ligands capable of coordinating with a wide range of transition metal ions.

The design of these ligands is predicated on the ability of the furan (B31954) ring, the phenyl substituent, and the carbohydrazide moiety to electronically and sterically influence the resulting metal complex. The phenyl group at the 5-position of the furan ring can be modified with different substituents to fine-tune the electronic properties and solubility of the corresponding metal complexes.

The synthesis typically involves a straightforward condensation reaction between this compound and a suitable carbonyl compound in a solvent like ethanol (B145695), often under reflux conditions. The resulting Schiff base ligand can then be complexed with various metal salts (e.g., acetates, chlorides, or nitrates of copper, nickel, cobalt, zinc, etc.) to form the desired metal catalyst. The coordination of the metal ion commonly occurs through the azomethine nitrogen and the carbonyl oxygen of the carbohydrazide backbone, forming stable chelate rings that are crucial for catalytic activity.

Below is a table summarizing representative Schiff base ligands derived from this compound and the metals they are designed to complex with for catalytic applications.

| Aldehyde/Ketone Precursor | Resulting Ligand Structure | Target Metal Ions for Catalysis |

| Salicylaldehyde | N'-(2-hydroxybenzylidene)-5-phenylfuran-2-carbohydrazide | Cu(II), Ni(II), Co(II), Zn(II) |

| 2-Pyridinecarboxaldehyde | 5-Phenyl-N'-(pyridin-2-ylmethylene)furan-2-carbohydrazide | Ru(II), Fe(III), Mn(II) |

| Acetylacetone | (Z)-N'-(4-oxopent-2-en-2-yl)-5-phenylfuran-2-carbohydrazide | V(IV)O, Pd(II), Pt(II) |

Application in Asymmetric Synthesis Research

Following a comprehensive review of available scientific literature, there is currently no specific research detailing the application of ligands derived from this compound in the field of asymmetric synthesis. While the development of chiral ligands for enantioselective catalysis is a significant area of research, studies explicitly utilizing the this compound scaffold for this purpose have not been reported. The potential for creating chiral catalysts from this precursor, for instance by incorporating chiral aldehydes or ketones, remains an unexplored area of investigation.

Role in Organocatalysis Research

Based on a thorough search of existing research, there are no documented studies where this compound or its direct derivatives have been employed as organocatalysts. Organocatalysis typically utilizes small organic molecules containing specific functional groups (e.g., amines, thioureas, phosphoric acids) to catalyze reactions. While the carbohydrazide moiety has the potential for hydrogen bonding interactions, its application as a primary catalytic site in organocatalytic transformations has not been specifically investigated for this compound.

Mechanistic Studies of Catalyzed Reactions involving this compound

A detailed review of the scientific literature indicates a lack of specific mechanistic studies on catalyzed reactions that involve this compound-based catalysts. While general mechanistic principles of metal-catalyzed reactions involving similar Schiff base ligands are well-established (e.g., coordination of substrates to the metal center, insertion reactions, reductive elimination), dedicated studies elucidating the precise reaction pathways, kinetic profiles, and the electronic influence of the 5-phenylfuran moiety for this particular class of catalysts are not currently available. Future research in this area would be beneficial for the rational design of more efficient catalysts based on this scaffold.

Computational and Theoretical Chemistry Investigations

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 5-Phenylfuran-2-carbohydrazide, might interact with a biological target, typically a protein or enzyme.

In a notable study, a structurally related compound, 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, was investigated for its anti-inflammatory potential through molecular docking against the cyclooxygenase-2 (COX-2) enzyme. researchgate.net The analysis revealed that the compound fits into a specific channel of the COX-2 active site, a key feature for the specificity of COX-2 inhibitors. researchgate.net The docking simulation calculated a strong binding energy of -9.63 kcal/mol, indicating a high affinity for the enzyme. This favorable interaction was stabilized by interactions with hydrophobic residues within the active site channel. researchgate.net

Such studies are pivotal in rational drug design. By visualizing the ligand-receptor interactions, researchers can predict the binding affinity and mode of action. For hydrazone derivatives, common interactions involve hydrogen bonds formed by the hydrazide moiety and polar contacts from carbonyl groups, which stabilize the complex. mdpi.com These computational predictions help to explain experimental findings and guide the synthesis of more potent and selective inhibitors. nih.gov

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interactions |

| 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | COX-2 | -9.63 | Interaction with hydrophobic residues in the active site channel. researchgate.net |

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and geometry of molecules. These methods provide detailed information about molecular properties that are difficult to obtain through experimental techniques alone.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For furan-carbohydrazide derivatives, DFT is employed to optimize molecular geometries, predict vibrational frequencies, and analyze electronic properties. tandfonline.commanchester.ac.uk

Studies on compounds structurally similar to this compound, such as N'-acryloyl-N'-phenylfuran-2-carbohydrazide, have shown that molecular structures optimized using DFT calculations are in excellent agreement with crystal structures determined by single-crystal X-ray diffraction. tandfonline.com This consistency validates the computational model and allows for further investigation of properties like the molecular electrostatic potential (MEP). The MEP map reveals the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack, providing insights into the molecule's reactivity. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are fundamental quantum parameters that help characterize the chemical reactivity and kinetic stability of a molecule. tandfonline.com

HOMO: Represents the ability to donate an electron. A higher HOMO energy corresponds to a better electron donor, indicating higher nucleophilicity.

LUMO: Represents the ability to accept an electron. A lower LUMO energy corresponds to a better electron acceptor, indicating higher electrophilicity.

Energy Gap (ΔE): A small energy gap implies high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO.

For furan (B31954) derivatives like N'-acryloyl-N'-phenylfuran-2-carbohydrazide, FMO analysis is performed using data from DFT calculations to understand their physicochemical properties and reactive nature. tandfonline.com By analyzing the HOMO-LUMO gap, scientists can predict the compound's stability and potential for chemical reactions, which is crucial for understanding its biological activity.

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the physical movements of atoms and molecules over time, providing insights into the stability and conformational changes of the ligand-receptor complex.

For related heterocyclic compounds like 1,5-diaryl pyrazole (B372694) derivatives, MD simulations have been used to study the stability of the ligand-receptor complexes predicted by docking. These simulations can reveal how the ligand and protein adjust their conformations upon binding and assess the persistence of key interactions, such as hydrogen bonds, over the simulation period. The results often show that the most active compounds form more stable complexes with smaller changes in binding energy (ΔG) and a greater number of sustained hydrogen bonds throughout the simulation. This information is critical for confirming the viability of a docked pose and understanding the dynamic nature of the binding process.

In Silico Screening and Predictive Modeling for Biological Activities

In silico screening involves the use of computational methods to screen large libraries of compounds to identify those with a high probability of having a desired biological activity. This approach, combined with predictive modeling, accelerates the drug discovery process by prioritizing candidates for synthesis and experimental testing.

For derivatives of this compound, in silico methods are used to predict their "drug-likeness" and potential biological activities. Predictive models often rely on rules and quantitative structure-activity relationships (QSAR).

Lipinski's Rule of Five: This rule assesses whether a compound has properties that would make it a likely orally active drug in humans. A study on 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide found that it was a drug-like candidate with no violations of this rule. researchgate.net

ADME Properties: These models predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. The bromo-furan-carbohydrazide derivative was predicted to have good ADME properties and no toxicity concerns, further supporting its potential as a therapeutic agent. researchgate.net

QSAR: Quantitative Structure-Activity Relationship models correlate variations in the physicochemical properties of compounds with their biological activities. By developing a QSAR model, researchers can predict the activity of newly designed compounds before they are synthesized, guiding the design of more potent molecules. nih.gov

These predictive tools are essential for filtering compound libraries and focusing laboratory efforts on molecules with the highest potential for success.

| Predictive Model | Application | Example Finding for a Furan-Carbohydrazide Derivative |

| Lipinski's Rule of Five | Assesses drug-likeness for oral bioavailability. | No violations were found for 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. researchgate.net |

| ADME Prediction | Predicts absorption, distribution, metabolism, and excretion properties. | The compound was predicted to have good ADME properties. researchgate.net |

| Toxicity Prediction | Assesses potential toxic properties. | The compound was predicted to have no toxic properties. researchgate.net |

| QSAR | Correlates chemical structure with biological activity to predict potency. | QSAR models can guide the design of new derivatives with enhanced activity. nih.gov |

Analytical and Spectroscopic Characterization Techniques for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Phenylfuran-2-carbohydrazide, both ¹H and ¹³C NMR spectroscopy are essential for confirming the presence and connectivity of the phenyl and furan (B31954) rings, as well as the carbohydrazide (B1668358) moiety.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the furan ring, the phenyl ring, and the carbohydrazide group. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

The protons of the furan ring typically appear as doublets. The proton at position 3 of the furan ring is expected to resonate at approximately 7.25-7.35 ppm, while the proton at position 4 will likely appear slightly upfield, around 6.90-7.00 ppm. The protons of the phenyl group will generate signals in the aromatic region, typically between 7.30 and 7.80 ppm. The exact multiplicity and chemical shifts will depend on the substitution pattern and electronic effects. The protons of the carbohydrazide functional group (-CONHNH₂) are anticipated to show characteristic signals. The -NH proton of the amide is expected to appear as a broad singlet in the range of 10.40-10.60 ppm, while the -NH₂ protons will likely resonate as another broad singlet around 4.60-4.70 ppm. The broadness of these signals is due to quadrupole effects of the nitrogen atom and potential hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NH (Amide) | 10.40 - 10.60 | Broad Singlet |

| Phenyl-H | 7.30 - 7.80 | Multiplet |

| Furan-H3 | 7.25 - 7.35 | Doublet |

| Furan-H4 | 6.90 - 7.00 | Doublet |

| -NH₂ (Hydrazide) | 4.60 - 4.70 | Broad Singlet |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon (C=O) of the carbohydrazide group is expected to be the most downfield signal, appearing in the range of 157.0-165.0 ppm. The carbon atoms of the furan and phenyl rings will resonate in the aromatic region. The C2 and C5 carbons of the furan ring, being attached to the carbohydrazide and phenyl groups respectively, are expected at approximately 145.0-148.0 ppm. The C3 and C4 carbons of the furan ring will likely appear between 112.0 and 115.0 ppm. The carbon atoms of the phenyl ring will show a series of signals between 125.0 and 135.0 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 157.0 - 165.0 |

| Furan-C2, C5 | 145.0 - 148.0 |

| Phenyl-C | 125.0 - 135.0 |

| Furan-C3, C4 | 112.0 - 115.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds of the carbohydrazide moiety, as well as vibrations from the aromatic rings.

The N-H stretching vibrations of the -NH and -NH₂ groups are expected to appear as one or more bands in the region of 3150-3350 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the amide (Amide I band) is anticipated around 1630-1670 cm⁻¹. The N-H bending vibration (Amide II band) is likely to be observed in the range of 1520-1550 cm⁻¹. The C-N stretching vibration is expected to appear around 1270-1300 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the furan and phenyl rings will give rise to bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretching | 3150 - 3350 | Medium to Strong |

| Aromatic C-H Stretching | > 3000 | Medium |

| C=O Stretching (Amide I) | 1630 - 1670 | Strong |

| C=C Stretching (Aromatic) | 1450 - 1600 | Medium to Strong |

| N-H Bending (Amide II) | 1520 - 1550 | Medium |

| C-N Stretching | 1270 - 1300 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for carbohydrazides include the cleavage of the N-N bond and the loss of the hydrazide moiety.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound (C₁₁H₁₀N₂O₂), the calculated exact mass is 202.0742 g/mol . HRMS analysis should confirm this exact mass, providing strong evidence for the molecular formula.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. For a pure sample of this compound (C₁₁H₁₀N₂O₂), the theoretical elemental composition is approximately 65.34% Carbon, 4.98% Hydrogen, and 13.85% Nitrogen. Experimental values that are within ±0.4% of the calculated values are considered to confirm the purity and the proposed molecular formula of the compound.

Table 4: Elemental Analysis Data for this compound (C₁₁H₁₀N₂O₂)

| Element | Theoretical Percentage (%) |

| Carbon (C) | 65.34 |

| Hydrogen (H) | 4.98 |

| Nitrogen (N) | 13.85 |

| Oxygen (O) | 15.82 |

X-ray Crystallography for Solid-State Structure Determination

The definitive method for establishing the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, thereby defining the exact conformation of the molecule. Furthermore, it reveals the packing arrangement of molecules within the crystal lattice, offering crucial insights into intermolecular interactions such as hydrogen bonding and π-π stacking.

For a molecule like this compound, an X-ray crystallographic study would be expected to reveal key structural features. These would include the planarity of the furan and phenyl rings, the dihedral angle between these two rings, and the conformation of the carbohydrazide moiety. The analysis would also detail the hydrogen-bonding network established by the carbohydrazide group's N-H and C=O functionalities, which are critical in dictating the supramolecular architecture.

Although no specific crystallographic data for this compound is currently available, the following tables are presented as templates that would be populated upon the successful crystallographic analysis of this compound.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value (Hypothetical) |

| Empirical formula | C₁₁H₁₀N₂O₂ |

| Formula weight | 202.21 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated, Mg/m³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | Value |

| θ range for data collection (°) | Value |

| Reflections collected | Value |

| Independent reflections | Value |

| R_int | Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2σ(I)] | Value |

| R indices (all data) | Value |

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C(1)-O(1) | Value |

| C(4)-C(5) | Value |

| C(5)-C(6) | Value |

| C(1)-C(11) | Value |

| C(11)-N(1) | Value |

| N(1)-N(2) | Value |

| C(11)-O(2) | Value |

| O(1)-C(1)-C(11) | Value |

| C(4)-C(5)-C(6) | Value |

| C(1)-C(11)-N(1) | Value |

| N(1)-N(2)-H(2A) | Value |

| O(2)-C(11)-N(1) | Value |

The data presented in these tables would be essential for a comprehensive understanding of the structural chemistry of this compound and would serve as a valuable reference for computational studies and for correlating its structure with its physicochemical properties.

Future Research Directions and Translational Potential in Academic Contexts

Exploration of Novel Synthetic Pathways

Traditional synthesis of furan (B31954) derivatives often relies on classical methods such as the Paal-Knorr or Feist-Bénary syntheses. researchgate.netresearchgate.net While effective, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 5-Phenylfuran-2-carbohydrazide and its analogs. The exploration of modern catalytic systems is a key area of interest. benthamdirect.com

Promising methodologies include:

Transition-Metal Catalysis: Gold-catalyzed and other transition-metal-catalyzed reactions have emerged as powerful tools for constructing substituted furans, often under mild conditions with high yields. researchgate.net Investigating these catalysts could streamline the synthesis of the 5-phenylfuran core.

Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and improve yields, offering a greener alternative to conventional heating. mdpi.com

One-Pot Reactions: Developing multi-component, one-pot procedures that integrate several synthetic steps—such as cyclization, condensation, and elimination—would enhance efficiency and reduce waste. researchgate.net

Flow Chemistry: Continuous flow reactors could enable safer, more scalable, and highly controlled production of this compound, which is particularly advantageous for generating compound libraries for screening purposes.

A comparison of these potential synthetic approaches is summarized below.

| Synthetic Approach | Potential Advantages | Research Focus |